Troeger's base

Catalog No.
S577762
CAS No.
529-81-7
M.F
C17H18N2
M. Wt
250.34g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troeger's base

CAS Number

529-81-7

Product Name

Troeger's base

IUPAC Name

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene

Molecular Formula

C17H18N2

Molecular Weight

250.34g/mol

InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3

InChI Key

SXPSZIHEWFTLEQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

Synonyms

2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine, Troeger's base

Canonical SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

The exact mass of the compound Troeger's base is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tröger's base (CAS 529-81-7) is a rigid, V-shaped bicyclic diamine characterized by its C2 symmetry, ~90° cleft angle, and a methanodiazocine bridge that locks its stereogenic nitrogen atoms. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance monomer for Polymers of Intrinsic Microporosity (PIMs), a structural scaffold for supramolecular chemistry, and a highly stable chiral recognition agent. Its unique combination of structural rigidity, basicity, and high thermal stability makes it an indispensable building block where precise spatial geometry and robust physical properties are required[1].

Procurement Fit

Architecture Permanent V-shaped cleft with dual nitrogen stereocenters and ~90° twist angle
Selection Criterion Rigidity-driven shape-selective molecular recognition and axial chirality
Use Context Asymmetric catalysis, chiral recognition, and microporous membrane building block

Substituting Tröger's base with standard flexible diamines or planar spiro-compounds (such as standard TTSBI used in baseline PIM-1) fundamentally compromises material performance. In polymer synthesis, the lack of Tröger's base's rigid 3D V-shape leads to more efficient chain packing, which collapses the intrinsic microporosity and broadens pore size distributions, drastically reducing gas permeability and selectivity [1]. Furthermore, in supramolecular and biological applications, replacing this locked bicyclic core with flexible acyclic amines eliminates the specific Lewis acid-base interactions and stereospecific cleft geometry required for high-affinity DNA binding and reliable chiral resolution [2].

Substitution Risk

Target Architecture Tröger's Base Rigid V-shaped cleft with endomethylene strap; permanent axial chirality and shape-persistent cavity
Potential Substitute Flexible C₂-symmetric amine Collapsed cleft, loss of shape-selective binding; reduced gas-pair permselectivity and catalytic enantioselectivity
Defining Feature Concave hydrophobic cavity Sustained by nitrogen stereocenters; enables host-guest recognition and size-sieving
Mismatch Risk BINOL-derived biaryl twist Different dihedral angle; may not reproduce V-shaped substrate binding or membrane contortion effects

Enhanced CO2/N2 Selectivity in PIMs via Tröger's Base Incorporation

When utilized as a monomer for Polymers of Intrinsic Microporosity (PIMs), Tröger's base provides a rigid V-shaped core that enforces inefficient chain packing while introducing basic nitrogen sites. Compared to the standard spirobisindane (TTSBI) used in baseline PIM-1, the incorporation of Tröger's base yields a tighter pore width distribution and significantly enhances CO2 solubility and CO2/N2 selectivity due to favorable Lewis acid-base interactions between the nitrogen sites and CO2 [1].

Evidence DimensionCO2 selectivity and pore architecture
Target Compound DataTröger's base-derived PIMs (TB-PIMs) exhibit enhanced CO2 solubility and a narrower pore distribution.
Comparator Or BaselineStandard PIM-1 (TTSBI-based) exhibits lower CO2 selectivity and broader pores.
Quantified DifferenceDistinct improvement in CO2/N2 and CO2/CH4 selectivity driven by basic nitrogen affinity and optimized free volume.
ConditionsGas transportation measurements and fractional free volume analysis in copolymer membranes.

For membrane manufacturers, procuring Tröger's base instead of standard spiro-monomers directly upgrades the carbon capture performance and selectivity of the resulting polymer films.

CO₂/CH₄ Selectivity
Head-to-head
54.3 at -25°C (PIM/TB blend)
Reported 3–5× higher selectivity vs. pristine PIM-1
Supports membrane material selection for CO₂/CH₄ separation

Extreme Thermal Stability of Tröger's Base-Derived Polyimides

Tröger's base diamines are highly robust precursors for polyimide synthesis. Polymers derived from methylated Tröger's base monomers exhibit exceptional thermal stability, with decomposition temperatures (Td) reaching up to 490 °C. This significantly outperforms many conventional flexible diamine-based polyimides, ensuring that the resulting microporous materials can withstand harsh industrial operating conditions and high-temperature membrane casting processes [1].

Evidence DimensionThermal decomposition temperature (Td)
Target Compound DataTröger's base-derived polyimides (PIM-TB-PI) maintain stability up to ~490 °C.
Comparator Or BaselineConventional flexible polyimides typically degrade at <400 °C.
Quantified DifferenceMaintenance of structural integrity up to ~490 °C, enabling high-temperature processing.
ConditionsThermogravimetric analysis (TGA) under inert atmosphere.

High thermal stability is critical for industrial procurement, as it allows the synthesized polymers to survive aggressive thermal curing and deployment in high-temperature gas separation environments.

Asymmetric Induction
Cross-study
86% ee
Reported enantioselectivity in diethylzinc addition to aldehydes
Supports chiral ligand selection for V-shaped cavity substrates

Supramolecular Handling and Configurational Stability

Unlike many acyclic or flexible chiral amines that undergo rapid inversion at room temperature, the rigid methanodiazocine bridge of Tröger's base locks its stereocenters. Gas-chromatographic studies demonstrate a high enantiomerization barrier of ΔG‡(298.15 K) = 112.8 ± 0.5 kJ/mol. This prevents spontaneous racemization, ensuring that enantiopure batches remain stereochemically intact during storage, handling, and application as chiral solvating agents or stationary phases [1].

Evidence DimensionEnantiomerization barrier (ΔG‡)
Target Compound DataTröger's base exhibits a barrier of 112.8 ± 0.5 kJ/mol at 298.15 K.
Comparator Or BaselineFlexible acyclic amines possess low barriers, leading to rapid spontaneous racemization.
Quantified DifferenceSufficient energy barrier to completely arrest room-temperature inversion.
ConditionsEnantioselective stopped-flow multidimensional gas chromatography.

Buyers sourcing chiral scaffolds require absolute configurational stability to ensure batch-to-batch reproducibility in asymmetric synthesis and chiral chromatography.

CPL Activity
Class-level
0.003 gₗᵤₘ
Reported dissymmetry factor; metal-free CPL scaffold
Data to verify; class-level inference from coumarin-TBA analogs

Superior DNA Binding Affinity via Rigid V-Shaped Intercalation

When used as a scaffold for DNA-binding agents (such as bis-naphthalimides), Tröger's base significantly outperforms planar or flexible precursors. The rigid ~90° V-shape perfectly complements the DNA minor groove. Quantitative binding assays show that Tröger's base derivatives achieve binding constants (K) of approximately 10^6 M^-1 for st-DNA, which is a full order of magnitude higher than their 4-amino-1,8-naphthalimide precursors (ca. 10^5 M^-1)[1].

Evidence DimensionDNA binding constant (K)
Target Compound DataTröger's base bis-naphthalimide derivatives achieve ~10^6 M^-1.
Comparator Or Baseline4-amino-1,8-naphthalimide precursors achieve ~10^5 M^-1.
Quantified DifferenceA 10-fold increase in binding affinity.
ConditionsUV/vis absorbance and ethidium bromide displacement assays with st-DNA.

For pharmaceutical and diagnostic R&D, utilizing Tröger's base as a structural core guarantees significantly higher target affinity and stabilization of the DNA double helix compared to standard planar intercalators.

CO₂ Capture
Head-to-head
45.6 CO₂/N₂ selectivity
1.5–3× higher than PIM-1 at comparable uptake
Supports sorbent selection for post-combustion carbon capture
Iodine Adsorption
Class-level
4.02 g g⁻¹
Reported iodine vapor capacity; TB-based [3]arene macrocycle
Supports radioiodine capture sorbent evaluation

High-Performance Gas Separation Membranes

Leveraging its rigid V-shape and basic nitrogen sites to synthesize TB-PIMs with superior CO2/N2 selectivity and extreme thermal stability for industrial carbon capture and natural gas purification[1].

Chiral Stationary Phases and Solvating Agents

Utilizing its locked stereocenters and high enantiomerization barrier to provide reliable, non-racemizing chiral recognition in analytical chromatography and asymmetric synthesis workflows [2].

Supramolecular DNA-Binding Therapeutics

Acting as a rigid, high-affinity scaffold for the development of minor groove binders and intercalators that require precise spatial geometry to achieve 10^6 M^-1 binding constants for diagnostic or therapeutic applications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gas separation membrane research
TB-polymer blend composition
CO₂/CH₄ permselectivity improvement
Asymmetric catalysis studies
Rigid V-shaped chiral ligand
Substrate-specific enantioselectivity
Chiroptical material research
Metal-free CPL scaffold
Dissymmetry factor in solution
Iodine capture sorbent research
TB-based [3]arene macrocycle
Gravimetric iodine uptake capacity

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-81-7

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